(5-(4-chlorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains several functional groups, including an isoxazole ring, a chlorophenyl group, a chromene group with a carboxylate ester. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The presence of these functional groups could potentially make this compound interesting for pharmaceutical applications.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. Isoxazoles can undergo a variety of reactions, including cycloaddition reactions .Scientific Research Applications
Synthesis and Biological Activity
Antibacterial and Antifungal Properties : A study highlighted the synthesis of coumarin derivatives, including compounds structurally related to the specified chemical, demonstrating moderate to significant antibacterial and antifungal activities. These synthesized compounds were tested against various bacterial strains such as Escherichia coli, Bacillus cirroflagellosus, and Salmonella typhi, as well as fungal strains like Aspergillus niger, Rhizoctonia bataticola, and Penicillium, showcasing their potential as antimicrobial agents (Jadhav, Shastri, & Gaikwad, 2009).
Anticancer Activity : The synthesis of bis-chromenone derivatives was explored for their in vitro anti-proliferative activity against various human cancer cell lines. Specific derivatives demonstrated micromolar levels of anticancer activity, suggesting that the bis-chromenone scaffold, closely related to the chemical , could serve as a basis for designing new anticancer agents (Venkateswararao, Sharma, Manickam, Yun, & Jung, 2014).
Antioxidant Properties : Novel derivatives synthesized from the core chemical structure showed promising antioxidant activities. This indicates the potential utility of these compounds in creating antioxidant agents, which could have further implications in preventing oxidative stress-related diseases (Battula, Narsimha, Nagavelli, & Rao, 2017).
Heterocyclic Compound Synthesis : Research into the synthesis of new heterocyclic compounds using the base chemical has yielded a variety of compounds with potential biological activities. These compounds, synthesized through reactions like 1,3-dipolar cycloaddition, demonstrate the versatility of the core structure in generating pharmacologically relevant molecules (Xie, Liu, Hui, Liu, & Sun, 2005).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-oxochromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO5/c21-13-7-5-12(6-8-13)18-9-14(22-27-18)11-25-20(24)19-10-16(23)15-3-1-2-4-17(15)26-19/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIHBCBFVFKXAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)OCC3=NOC(=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.